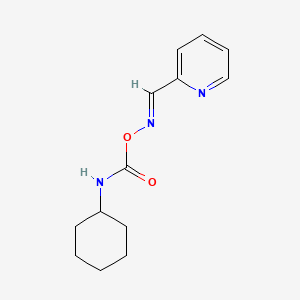
Chlorcyclizine, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorcyclizine, ®- is a first-generation antihistamine belonging to the phenylpiperazine class. It is primarily used to treat allergy symptoms such as urticaria, rhinitis, and pruritus. Additionally, it has local anesthetic, anticholinergic, and antiserotonergic properties, making it useful as an antiemetic .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorcyclizine can be synthesized through a multi-step process starting from commercially available compounds. One efficient route involves the following steps :
Reduction: (4-chlorophenyl)(phenyl)methanone is reduced using sodium borohydride in methanol to form (4-chlorophenyl)(phenyl)methanol.
Halogenation: The resulting alcohol is treated with hydrochloric acid in the presence of calcium chloride to obtain 1-chloro-4-[chloro(phenyl)methyl]benzene.
Alkylation: This intermediate is then reacted with piperazine in the presence of potassium carbonate and a phase transfer catalyst in tetrahydrofuran under reflux conditions to yield chlorcyclizine.
Industrial Production Methods
For industrial production, a similar synthetic process is employed but optimized for large-scale manufacturing. The process involves bromination of 4-chlorodiphenylmethane followed by alkylation with N-methyl piperazine and subsequent purification steps to obtain chlorcyclizine hydrochloride .
Chemical Reactions Analysis
Types of Reactions
Chlorcyclizine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form norchlorcyclizine.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Halogenation and alkylation reactions are common in its synthesis
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation typically involves hydrochloric acid and bromine
Major Products Formed
Norchlorcyclizine: Formed through N-demethylation.
Various substituted derivatives: Depending on the specific reagents and conditions used
Scientific Research Applications
Chlorcyclizine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying antihistamine synthesis and reactions.
Biology: Investigated for its effects on histamine receptors and cellular pathways.
Medicine: Explored for repurposing as an antiviral agent against hepatitis C and Zika virus
Industry: Utilized in the formulation of allergy medications and antiemetics
Mechanism of Action
Chlorcyclizine exerts its effects primarily by antagonizing histamine H1 receptors. This action prevents histamine from binding to its receptors, thereby reducing allergy symptoms. Additionally, it has anticholinergic and antiserotonergic properties, contributing to its antiemetic effects. The compound is metabolized by N-demethylation and N-oxidation, with high concentrations of its metabolites found in the liver, lungs, kidney, and spleen .
Comparison with Similar Compounds
Chlorcyclizine is similar to other first-generation antihistamines such as:
- Cyclizine
- Meclizine
- Homochlorcyclizine
Uniqueness
Chlorcyclizine stands out due to its combination of antihistamine, anticholinergic, and antiserotonergic properties, making it versatile in treating various symptoms. Its potential repurposing for antiviral applications also highlights its unique pharmacological profile .
Properties
CAS No. |
118165-37-0 |
|---|---|
Molecular Formula |
C18H21ClN2 |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
1-[(R)-(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine |
InChI |
InChI=1S/C18H21ClN2/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16/h2-10,18H,11-14H2,1H3/t18-/m1/s1 |
InChI Key |
WFNAKBGANONZEQ-GOSISDBHSA-N |
Isomeric SMILES |
CN1CCN(CC1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



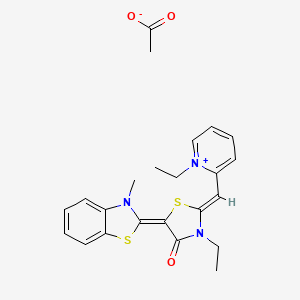

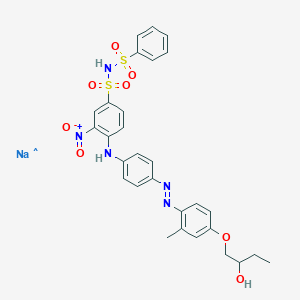
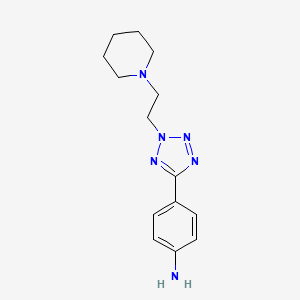
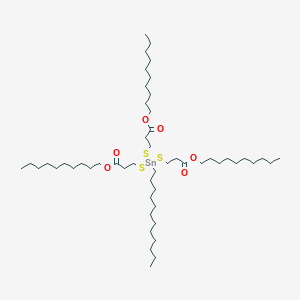


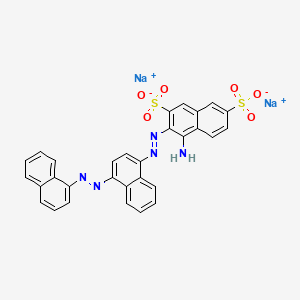
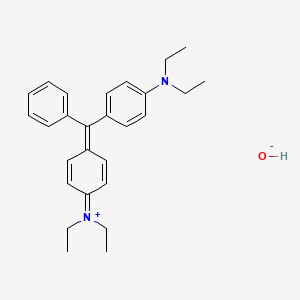
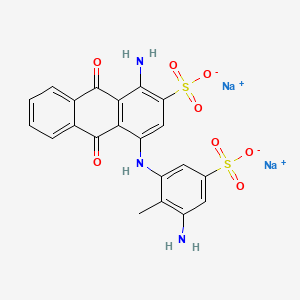
![5-[3-(diethylamino)propyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12716582.png)

